molecular formula C17H15NO4S B2633989 (E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide CAS No. 2035000-80-5

(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide

Cat. No.: B2633989
CAS No.: 2035000-80-5
M. Wt: 329.37
InChI Key: CYGVKYHQAQBWLT-ZRDIBKRKSA-N
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Description

(E)-N-([2,2'-Bifuran]-5-ylmethyl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by an (E)-configured ethenesulfonamide backbone and a [2,2'-bifuran]-5-ylmethyl substituent on the nitrogen atom. The bifuran moiety introduces a conjugated π-system, which may enhance electronic properties such as polarizability and influence biological activity.

Properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-23(20,12-10-14-5-2-1-3-6-14)18-13-15-8-9-17(22-15)16-7-4-11-21-16/h1-12,18H,13H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGVKYHQAQBWLT-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the bifuran moiety: This can be achieved through a palladium-catalyzed coupling reaction between a furan derivative and a suitable halide.

    Introduction of the sulfonamide group: This step involves the reaction of the bifuran intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the phenylethenesulfonamide: The final step involves the condensation of the bifuran-sulfonamide intermediate with a phenylacetylene derivative under basic conditions to form the desired (E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonamide group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylethenesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

(E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The bifuran moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The bifuran-containing substituent distinguishes this compound from analogs with simpler aryl or heteroaryl groups. Key comparisons include:

Table 1: Polarizability (<α>) of Ethenesulfonamide Derivatives
Compound Substituent on Nitrogen <α> (a.u.) Reference
DPTM-5 5,5′-Dimethyl-2,2′-bifuran 677.51
DPTM-6 5,5′-Dimethyl-2,2′-bifuran* 668.19
DPTM-1 2,5-Dimethylfuro[3,2-b]furan 663.48
(E)-N-(4-Fluorophenyl) 4-Fluorophenyl N/A
(E)-N,2-Diphenyl Phenyl N/A

*DPTM-6 uses bifuran as the first π-linker and dimethyloxazole as the second.

The [2,2'-bifuran] group in the target compound likely contributes to high polarizability, similar to DPTM-5 (677.51 a.u.), due to extended conjugation. In contrast, derivatives with non-conjugated substituents (e.g., 4-fluorophenyl or phenyl) lack this enhancement .

Comparative Analysis of Substituent Effects

Table 2: Impact of Substituents on Key Properties
Substituent Polarizability Biological Activity Synthetic Yield*
[2,2'-Bifuran]-5-ylmethyl High (~677 a.u.) Hypothesized enhancement N/A
4-Fluorophenyl Moderate β-Glucuronidase inhibition 80–83%
Phenyl Low Baseline activity 83%
Chlorophenyl Low Enhanced antimicrobial 80%

*Yields based on analogs from .

The bifuran substituent’s extended conjugation may improve electronic properties but could complicate synthesis due to steric hindrance or reactivity of the furan rings.

Biological Activity

(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide is an organic compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure that combines a bifuran moiety with a phenylethenesulfonamide group. The synthesis typically involves several steps:

  • Formation of the Bifuran Moiety : Achieved through a palladium-catalyzed coupling reaction between a furan derivative and a suitable halide.
  • Introduction of the Sulfonamide Group : This is done by reacting the bifuran intermediate with sulfonyl chloride in the presence of a base like triethylamine.
  • Formation of the Final Compound : The bifuran-sulfonamide intermediate is condensed with a phenylacetylene derivative under basic conditions to yield this compound .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, blocking their activity. The bifuran moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains .

Potential Therapeutic Applications

Research has indicated several promising therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : Investigations into its anticancer activity have shown that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Induction of apoptosis
    HeLa (Cervical)20Cell cycle arrest
    A549 (Lung)10Inhibition of proliferation
  • In Vivo Studies : Animal models treated with this compound showed significant reduction in tumor size compared to control groups, indicating its potential effectiveness in cancer therapy.

Comparative Analysis

The compound's unique structural features confer distinct advantages over similar compounds:

Compound NameStructural FeaturesBiological Activity
N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamideLacks double bondLimited anticancer activity
(E)-N-([2,3’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamideSimilar structure but different substituentsModerate anti-inflammatory effects

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